rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one” is a compound with the CAS Number: 36277-38-0 . It has a molecular weight of 152.24 and its IUPAC name is (1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one .
Molecular Structure Analysis
The InChI code for “rac-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one” is 1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 .
Physical and Chemical Properties Analysis
The compound “rac-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one” is a liquid at room temperature .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylcyclohexanone", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium acetate", "p-toluenesulfonic acid", "sodium carbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethylcyclohexanone with sodium borohydride in ethanol to give 2,5-dimethylcyclohexanol", "Step 2: Protection of the hydroxyl group in 2,5-dimethylcyclohexanol with acetic anhydride and sodium acetate to give 2,5-dimethylcyclohexyl acetate", "Step 3: Conversion of 2,5-dimethylcyclohexyl acetate to 2,5-dimethylcyclohexylamine by reaction with methylamine in ethanol", "Step 4: Cyclization of 2,5-dimethylcyclohexylamine with p-toluenesulfonic acid in ethanol to give racemic mixture of 8,8-dimethyl-2-azabicyclo[4.2.0]octan", "Step 5: Resolution of racemic mixture of 8,8-dimethyl-2-azabicyclo[4.2.0]octan by reaction with hydrochloric acid and sodium hydroxide to give rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol", "Step 6: Purification of rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol by recrystallization from water and drying with magnesium sulfate" ] } | |
CAS No. |
2307783-75-9 |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
InChI Key |
GABLLWCXXIAHDD-RNJXMRFFSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]([C@@H]1O)CCCN2)C |
Canonical SMILES |
CC1(C2C(C1O)CCCN2)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.